molecular formula C13H12FN7 B2815830 (3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide CAS No. 1385452-41-4

(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide

カタログ番号 B2815830
CAS番号: 1385452-41-4
分子量: 285.286
InChIキー: BZSPTWPWGZLEBM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include details on the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes details such as the compound’s melting point, boiling point, solubility, and stability. It may also include details on its spectral properties .

科学的研究の応用

Novel Pharmaceutical Compounds and Mechanisms

  • Neurokinin-1 Receptor Antagonists : This class of compounds, including variations of the chemical structure similar to "(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide," has been identified as having high affinity and oral activity. They are effective in pre-clinical tests relevant to clinical efficacy in conditions such as emesis and depression. The incorporation of specific solubilizing groups has achieved significant water solubility, which is crucial for intravenous and oral administration (Harrison et al., 2001).

  • Selective Androgen Receptor Modulators : Research on similar compounds has demonstrated potential as therapeutic agents for androgen-dependent diseases. These studies provide insights into the pharmacokinetics, metabolism, and ideal pharmacokinetic characteristics necessary for preclinical study, highlighting the significance of molecular properties in the development of such drugs (Wu et al., 2006).

  • Antitumor Activity : Certain derivatives with a structure akin to "(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide" have shown potent antitumor activity against various tumor cells, including human carcinoma. This illustrates the compound's potential application in cancer treatment, emphasizing the importance of structural modifications for enhanced efficacy (Naito et al., 2005).

  • Photoreactions in Pharmaceutical Compounds : The study of photoreactions of similar compounds in different solvents provides essential knowledge for understanding their stability and behavior under light exposure. This is crucial for the development of pharmaceuticals with improved safety profiles, particularly for drugs that may induce photodermatosis upon sunlight exposure (Watanabe et al., 2015).

  • Aldehyde Dehydrogenase Inhibition : Research on cyanamide, a related compound, has explored its potential for treating alcoholism by inhibiting aldehyde dehydrogenase. Although distinct from the direct application of "(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide," this study underscores the broader scope of cyanamide derivatives in medical research (Sinclair & Lindros, 1981).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It may also include details on safe handling and disposal practices .

特性

IUPAC Name

(3-cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN7/c1-2-5-21-13(17-18-19-21)8-20(9-16)11-3-4-12(14)10(6-11)7-15/h3-4,6H,2,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSPTWPWGZLEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=N1)CN(C#N)C2=CC(=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。